molecular formula C21H22O6 B015545 Xanthohumol D CAS No. 274675-25-1

Xanthohumol D

Cat. No. B015545
M. Wt: 370.4 g/mol
InChI Key: IIWLGOCXDBSFCM-RMKNXTFCSA-N
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Description

Synthesis Analysis

The total synthesis of Xanthohumol has been achieved through a six-step process starting from phloracetophenone, yielding a 10% overall yield. This process involves the insertion of a prenyl group onto the aryl ring via a para-Claisen rearrangement, using a Mitsunobu reaction to establish the key prenyl ether precursor. A Claisen-Schmidt condensation constructs the chalcone scaffold, followed by the removal of MOM protecting groups under acidic conditions, optimized to prevent concomitant cyclization to the flavone (Khupse & Erhardt, 2007).

Molecular Structure Analysis

Xanthohumol exhibits a chalcone structure and undergoes isomerization into flavanone under alkaline conditions. Its molecular formula is C21H22O5, containing three active hydrogen atoms, one methoxyl group, one carbonyl group, and two double bonds. Alkaline hydrolysis yields p-oxybenzaldehyde, acetic acid, and methoxy-isoprenylphloroglucinol, showcasing its complex structure and the intricate balance of functional groups contributing to its bioactivity (Verzele et al., 2010).

Chemical Reactions and Properties

Xanthohumol's interaction with lipid membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC), reveals its ability to alter the physical properties of lipid bilayers. This interaction suggests a complex formation between Xanthohumol and DPPC, indicating a potential mechanism of action through membrane modulation. The analysis of refraction effect and changes in electron density ratio between hydrophobic and hydrophilic zones of lipid at phase transition provides insight into its chemical behavior and interaction with biological systems (Arczewska et al., 2013).

Physical Properties Analysis

Xanthohumol’s physical properties, including its solubility and phase behavior, are crucial for its biological activity and application. Cocrystal formation studies with pharmaceutically acceptable coformers highlight the modification of its physical properties, such as enhanced solubility, which is crucial for its bioavailability and therapeutic potential. These studies emphasize the importance of understanding the physical characteristics of Xanthohumol to optimize its use and application in various fields (Budziak et al., 2019).

Chemical Properties Analysis

The chemical properties of Xanthohumol, including its reactivity and interactions with other molecules, play a significant role in its biological activities. Its ability to inhibit diacylglycerol acyltransferase (DGAT) activity, for instance, indicates its potential impact on lipid metabolism and its application in addressing metabolic disorders. The specificity and mechanisms of these interactions provide valuable insights into the therapeutic potential of Xanthohumol and related compounds (Tabata et al., 1997).

Scientific Research Applications

  • Anti-Aging Research

    • Application : Xanthohumol D has been shown to have potent anti-aging properties .
    • Methods : The neuroprotective activity of xanthohumol against age-related inflammatory and apoptotic brain damage was analyzed in male senescence-accelerated prone mice .
    • Results : The administration of xanthohumol for 30 days, at a concentration of 1 mg/kg/day or 5 mg/kg/day, to older mice modulated the inflammation and apoptosis of aged brains .
  • Diabetes Research

    • Application : Xanthohumol D has been shown to have potent anti-diabetic properties .
    • Methods : In various studies, xanthohumol was shown to protect renal cells from high glucose, inhibit high glucose-induced oxidative stress, and decrease the levels of serum creatinine, blood urea nitrogen, urea protein, and kidney weight/body weight ratio in diabetic mice .
    • Results : Xanthohumol significantly improved cell viability and reduced oxidative stress in diabetic models .
  • Inflammation Research

    • Application : Xanthohumol D has been shown to have potent anti-inflammatory properties .
    • Methods : Various studies have shown that xanthohumol can decrease serum VEGF-A and inflammatory markers (IL-1β, NO, N-acetylglucosaminidase), and systemic glutathione .
    • Results : Xanthohumol consistently decreases inflammation and oxidative stress, allowing neovascularization control and improving wound healing .
  • Microbial Infection Research

    • Application : Xanthohumol D has been shown to have potent antimicrobial properties .
    • Methods : Xanthohumol has been studied for its effects on a broad spectrum of bacteria .
    • Results : Xanthohumol possesses anti-bacterial properties against a broad spectrum of bacteria including Bacteroides fragilis, Clostridum perfringens, Clostridium difficile, Listeria monocytogenes, Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus pyogenes, Salmonella enterica, Escherichia coli, Propionibacterium acnes, and Kocuria .
  • Cancer Research

    • Application : Xanthohumol D has been shown to have potent anti-cancer properties .
    • Methods : Various studies have shown that xanthohumol can inhibit Akt and NF-κB, which control the maintenance of malignant phenotypes and cancer metastasis .
    • Results : Xanthohumol has been suggested to inhibit Akt and NF-κB, which control the maintenance of malignant phenotypes and cancer metastasis .
  • Other Fields

    • Application : Xanthohumol D has been shown to have various other applications .
    • Methods : Xanthohumol has been used in various fields such as the synthesis of other compounds , obesity research , and pharmacology .
    • Results : Xanthohumol has shown promising results in various fields such as the synthesis of other compounds , obesity research , and pharmacology .
  • Neuroprotective Research

    • Application : Xanthohumol D has been shown to have potent neuroprotective properties .
    • Methods : Xanthohumol significantly increased the freezing time in a fear memory test and the synaptic plasticity and dendritic spine density, and decreased the reactive oxygen species levels in hippocampus slices from diabetic rats .
    • Results : Xanthohumol was found as a promising agent for the treatment of diabetic encephalopathy .
  • Chemical Synthesis

    • Application : Xanthohumol D has been used in the synthesis of other compounds .
    • Methods : A six-step synthesis of xanthohumol and its d3-derivative from easily accessible naringenin is reported. The prenyl side chain was introduced by Mitsunobu reaction followed by the europium-catalyzed Claisen rearrangement and base-mediated opening of chromanone gave access to an α,β-conjugated ketone system .
    • Results : Compound 1b was used as an internal standard in stable isotope dilution assays of 1a in two Polish beers .
  • Prostate Cancer Research

    • Application : Xanthohumol D has been shown to have potent anti-cancer properties in prostate cancer .
    • Methods : BPH-1 cells were more sensitive to growth inhibitory and pro-apoptotic effects of Xn than cancerous PC-3 cells .
    • Results : Xanthohumol served as a promising chemopreventive agent in prostate cancer .

Safety And Hazards

Xanthohumol D is considered safe as there is an abundance of data demonstrating its safe use in food and beverages1. However, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye6.


properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-12(2)17(24)10-15-18(25)11-19(27-3)20(21(15)26)16(23)9-6-13-4-7-14(22)8-5-13/h4-9,11,17,22,24-26H,1,10H2,2-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWLGOCXDBSFCM-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317600
Record name Xanthohumol D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthohumol D

CAS RN

274675-25-1
Record name Xanthohumol D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274675-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthohumol D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xanthohumol D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035003
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
IE Orhan, D Jedrejek, FS Senol, RE Salmas, S Durdagi… - Phytomedicine, 2018 - Elsevier
Background Many natural products, particularly phenolic compounds, have been reported to have a strong inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (…
A Nookandeh, N Frank, F Steiner, R Ellinger… - Phytochemistry, 2004 - Elsevier
Xanthohumol (1), isolated from hop, was fed to rats in a dose of 1000 mg kg −1 body weight. The faeces of the animals were collected after 24 and 48 h and analysed for metabolites of 1…
JF Stevens, JE Page - Phytochemistry, 2004 - Elsevier
Xanthohumol (3 ′ -[3,3-dimethyl allyl]-2 ′ ,4 ′ ,4-trihydroxy-6 ′ -methoxychalcone) is the principal prenylated flavonoid of the female inflorescences of the hop plant (`hops'), an …
T Tronina, A Bartmańska, B Filip-Psurska… - Bioorganic & medicinal …, 2013 - Elsevier
… Xanthohumol (1) and xanthohumol D (2) were isolated from spent hops. Isoxanthohumol (3) … spectral data of this compound closely correspond to the literature data for xanthohumol D. …
D Aggarwal, SK Upadhyay, R Singh… - Pharmaceutical patent …, 2020 - Future Science
There is expanding proof that specific natural compounds found in plants have additional conventional medicinal properties. One such compound is xanthohumol (XN), which is being …
J Andrusiak, K Mylkie, M Wysocka, J Ścianowski… - RSC …, 2021 - pubs.rsc.org
A six-step synthesis of xanthohumol (1a) and its d3-derivative (1b) from easily accessible naringenin is reported. The prenyl side chain was introduced by Mitsunobu reaction followed …
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
S Zhao, J Cui, L Cao, K Han, X Ma… - Phytotherapy …, 2023 - Wiley Online Library
… , isoxanthohumol, desmethylxanthohumol and xanthohumol D are shown in … xanthohumol D. A549 cells were treated with isoxanthohumol, desmethylxanthohumol and xanthohumol D …
Y Chang, TY Lin, CW Lu, SK Huang, YC Wang… - Food & function, 2016 - pubs.rsc.org
This study examined whether xanthohumol, a hop-derived prenylated flavonoid present in beer, affects glutamate release in the rat hippocampus. In the rat hippocampal nerve terminals …
Number of citations: 22 0-pubs-rsc-org.brum.beds.ac.uk
WS Wang, YH Ye, YW Zhou - Journal of Asian natural products …, 2008 - Taylor & Francis
… In this paper we report the isolation and identification of two new prenylchalcones, xanthohumol C (2) and xanthohumol D (3), along with known compounds xanthohumol (1) and 5″-(2…
F Zhao, Y Watanabe, H Nozawa… - Journal of Natural …, 2005 - ACS Publications
… By comparison with the previously published data, 1,11,12 compounds 1−4 and 7 were identified as xanthohumol (1), xanthohumol D (2), dihydroxanthohumol (3), xanthohumol B (4), …
Number of citations: 104 0-pubs-acs-org.brum.beds.ac.uk

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